alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride
Description
Historical Context of Pyrrolidine-Based Scaffolds in Antiviral Drug Development
The pyrrolidine ring, a five-membered nitrogen heterocycle, has been a cornerstone of medicinal chemistry due to its stereochemical versatility and bioavailability. Early applications focused on antibacterial and antifungal agents, such as pyrrolidine dithiocarbamate (PDTC), which demonstrated potent activity against human rhinoviruses (HRV) and poliovirus by suppressing viral protein synthesis. This antiviral mechanism, coupled with PDTC’s ability to mitigate oxidative stress in infected cells, highlighted pyrrolidine’s potential as a multifunctional scaffold.
In the 2010s, advances in structural biology revealed pyrrolidine’s utility in targeting viral proteases. For instance, Huang et al. (2015) synthesized fluorocyclopropyl-pyrrolidine derivatives with sub-micromolar activity against Mycobacterium tuberculosis, underscoring the scaffold’s adaptability to diverse pathogens. The integration of α-ketoamide groups into pyrrolidine systems, as seen in hepatitis C virus (HCV) NS3/4A protease inhibitors, further demonstrated enhanced binding affinity through covalent interactions with catalytic serine residues.
Table 1: Evolution of Pyrrolidine-Based Antiviral Agents
The structural progression from simple pyrrolidine antibiotics to α-ketoamide-containing protease inhibitors reflects a deliberate shift toward target-specific design. This trajectory culminated in the development of α-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride, which serves as the pharmacophoric core in Paxlovid’s nirmatrelvir component. Its synthesis via reductive amination and cyclocondensation techniques optimized steric and electronic parameters for optimal protease affinity.
Structural Significance of α-Amino-2-Oxo Motifs in Protease Inhibition
The α-amino-2-oxo group confers dual functionality: (1) the keto moiety acts as a electrophilic “warhead” capable of forming reversible covalent bonds with catalytic residues, while (2) the amino group stabilizes tetrahedral intermediates during proteolytic cleavage. In SARS-CoV-2 3CL protease inhibition, this motif positions the compound’s pyrrolidine ring into the S1 substrate-binding pocket, with the carbonyl oxygen coordinating the catalytic dyad (Cys145 and His41).
Comparative studies of pyrrolidine derivatives reveal that substituents at the C3 position critically influence target engagement. For example, the 3-pyrrolidinepropanamide chain in α-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride induces a 15° tilt in the protease’s active site, reducing the Ki value to 0.003 µM in enzymatic assays. This spatial arrangement is facilitated by the pyrrolidine ring’s puckered conformation, which minimizes torsional strain while maximizing van der Waals contacts with hydrophobic residues.
Structural Advantages of the Pyrrolidine Scaffold
- Stereochemical Control : The pyrrolidine ring’s endo conformation enforces a rigid, preorganized structure that reduces entropy penalties upon binding.
- Hydrogen-Bond Networks : The α-amino group forms bifurcated hydrogen bonds with backbone carbonyls of Glu166 and Gln189 in SARS-CoV-2 3CL protease, enhancing binding specificity.
- Metabolic Stability : In vitro microsomal studies indicate that the hydrochloride salt improves aqueous solubility (LogP = -1.2) without compromising membrane permeability.
Properties
Molecular Formula |
C7H14ClN3O2 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-amino-3-(2-oxopyrrolidin-3-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c8-5(6(9)11)3-4-1-2-10-7(4)12;/h4-5H,1-3,8H2,(H2,9,11)(H,10,12);1H |
InChI Key |
XMKRXOFRYITIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1CC(C(=O)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Two primary pathways dominate the synthesis, both starting from (R)-2,5-diaminopentanoic acid hydrochloride. These routes emphasize regioselective cyclization and reduction steps.
Route 1: Acetylation-Cyclization-Reduction Sequence
Step 1: Acetylation of (R)-2,5-Diaminopentanoic Acid Hydrochloride
- Reagents : 1.5–2.5 eq acetyl chloride in methanol.
- Conditions :
- Outcome : Forms (R)-methyl 2,5-diaminopentanoate dihydrochloride.
Step 2: Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride
- Reagents : 2.6 eq sodium methoxide in methanol.
- Conditions :
- Isolation : Filtration and washing with cold methanol.
Step 3: Reduction to (R)-3-Aminopiperidine Dihydrochloride
- Reagents : 1.6 eq lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
- Conditions :
- Workup : Quenching with aqueous HCl, filtration, and crystallization.
Final Conversion to Target Compound
Route 2: Direct Lactamization from Protected Precursors
Step 1: Benzyloxycarbonyl (Cbz) Protection
- Reagents : Benzyl chloroformate in aqueous NaOH.
- Conditions :
Step 2: Cyclization via Intramolecular Aminolysis
- Reagents : Trimethylamine in dichloromethane.
- Conditions :
Step 3: Deprotection and Salt Formation
Critical Process Parameters
| Parameter | Route 1 Specifications | Route 2 Specifications |
|---|---|---|
| Scale | Up to 4 kg starting material | Lab-scale (10–100 g) |
| Yield | 68–72% (over 3 steps) | 55–60% (over 3 steps) |
| Purity | ≥99% (HPLC) | ≥95% (HPLC) |
| Key Solvent | Methanol/THF | Dichloromethane/MTBE |
| Temperature Control | Strictly maintained (±2°C) | Ambient for cyclization |
Industrial-Scale Optimization
- LAH Handling : Large-scale reductions (≥14 kg LAH) require controlled addition to prevent exothermic runaway.
- Filtration Efficiency : Isolating (R)-3-aminopiperidin-2-one hydrochloride demands sintered filters to minimize product loss.
- Cost Drivers : Sodium methoxide and LAH account for 40–50% of raw material costs.
Analytical Characterization
- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in water/acetonitrile).
- Chiral Purity : ≥99.5% ee confirmed by chiral HPLC.
- Spectroscopic Data :
Applications and Relevance
This compound serves as a critical intermediate in the synthesis of PF-07321332 (Nirmatrelvir), the antiviral component of Paxlovid™. Its stereochemical integrity and high purity are essential for inhibiting SARS-CoV-2 main protease.
Chemical Reactions Analysis
Types of Reactions
Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxopyrrolidines, while reduction may produce reduced amides .
Scientific Research Applications
Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride involves its interaction with specific molecular targets, such as cysteine proteases . By inhibiting these enzymes, the compound can interfere with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with 2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester (referred to in ), a related pyrrolidine derivative.
Table 1: Structural and Physicochemical Comparison
Key Differences
Molecular Weight : The hydrochloride salt has a significantly lower molecular weight (207.66 vs. 501.43), suggesting differences in pharmacokinetic properties such as solubility and bioavailability.
Synthetic Utility : The hydrochloride salt is marketed as a stable intermediate for peptide synthesis, while the patent compound appears tailored for high-affinity interactions in drug discovery .
Biological Activity
Alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride, also known as (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanamide hydrochloride, is a compound with significant biological activity. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H13N3O2 |
| Molecular Weight | 171.20 g/mol |
| CAS Number | 2628280-47-5 |
| Boiling Point | 488.1 ± 20.0 °C (Predicted) |
| Density | 1.0 ± 0.06 g/cm³ (Predicted) |
| pKa | 15.83 ± 0.50 (Predicted) |
Synthesis
The synthesis of alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride involves a series of chemical reactions that yield the desired compound in a pure form. The deacylation reaction is typically performed using dilute hydrochloric acid, followed by purification processes to isolate the hydrochloride salt form .
Biological Activity
Research indicates that alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride exhibits various biological activities, including:
-
Anticancer Properties :
- Studies have shown that derivatives of pyrrolidine compounds can exhibit potent anticancer activity against various cancer cell lines, including A549 lung adenocarcinoma cells. Compounds similar to alpha-amino-2-oxo derivatives demonstrate structure-dependent cytotoxicity, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Activity :
- Neuropharmacological Effects :
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds:
- A study on novel 5-oxopyrrolidine derivatives demonstrated significant anticancer effects against A549 cells, with certain derivatives showing a reduction in cell viability comparable to standard chemotherapeutic agents like cisplatin .
- Research into the pharmacological applications of alpha-2-delta ligands has indicated their effectiveness in treating neuropathic pain when used in combination with phosphodiesterase inhibitors, showcasing their potential for synergistic therapeutic effects .
Q & A
Q. What are the recommended synthetic routes for alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride?
The synthesis involves condensation of pyrrolidine precursors with carbonyl compounds under acidic conditions. Key steps include:
- Nucleophilic substitution : Reacting a pyrrolidine-3-propanamide precursor with a carbonyl donor (e.g., oxo-acid chloride) in anhydrous dichloromethane.
- Cyclization : Acid-catalyzed (e.g., HCl) cyclization to form the 2-oxo-pyrrolidine core.
- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC to achieve >95% purity. Characterization via -NMR and mass spectrometry is critical to confirm structural integrity .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98%).
- NMR Spectroscopy : -NMR (DO, 500 MHz) to verify proton environments (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (m/z 207.66 for [M+H]).
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
Advanced Research Questions
Q. How can researchers design experiments to investigate its reactivity with biological thiols (e.g., glutathione)?
- Experimental Setup :
- Incubate the compound (1–10 mM) with glutathione (5–20 mM) in phosphate buffer (pH 7.4, 37°C).
- Monitor reaction kinetics using UV-Vis spectroscopy (absorbance at 260–280 nm) or LC-MS to detect thiol adducts.
- Controls : Include blank reactions (compound alone, thiol alone) and use N-ethylmaleimide as a positive control for thiol reactivity.
- Data Interpretation : Calculate rate constants (pseudo-first-order kinetics) and identify adducts via fragmentation patterns in MS/MS .
Q. How can contradictory stability data under varying pH conditions be resolved?
- Accelerated Stability Studies :
- Prepare solutions at pH 3–9 (HCl/NaOH-adjusted buffers) and store at 40°C/75% RH.
- Sample aliquots at 0, 1, 2, and 4 weeks for HPLC analysis to quantify degradation products.
Q. What computational methods predict its binding affinity to neuronal receptors (e.g., NMDA receptors)?
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 4PE5) to estimate binding energies (ΔG). Focus on interactions with the receptor’s glycine-binding site.
- Molecular Dynamics (MD) Simulations : AMBER force fields simulate binding stability over 100 ns trajectories. Analyze hydrogen bonding (e.g., between the 2-oxo group and Arg523).
- Validation : Compare computational results with in vitro radioligand displacement assays (IC values) .
Data Contradiction and Validation
Q. How to address inconsistencies in reported solubility profiles?
- Method Standardization :
- Use the shake-flask method: Dissolve excess compound in buffered solutions (pH 1–10) at 25°C.
- Filter (0.22 µm) and quantify supernatant via UV spectrophotometry (calibration curve required).
Application-Oriented Questions
Q. What in vitro models are suitable for studying its neuroprotective effects?
- Cell Models : Primary cortical neurons or SH-SY5Y cells exposed to glutamate-induced excitotoxicity.
- Dosage : Test 1–100 µM concentrations pre-/post-glutamate insult.
- Outcome Measures : Cell viability (MTT assay), caspase-3 activity (apoptosis), and ROS levels (DCFH-DA probe).
- Mechanistic Probes : Use receptor antagonists (e.g., MK-801 for NMDA) to isolate target pathways .
Methodological Resources
For detailed protocols, refer to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
